molecular formula C14H11ClHgN2 B14305274 {2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury CAS No. 113693-34-8

{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury

Cat. No.: B14305274
CAS No.: 113693-34-8
M. Wt: 443.29 g/mol
InChI Key: IFEDFGBKYITPLW-UHFFFAOYSA-M
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Description

{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury is an organomercury compound characterized by the presence of a benzylidenehydrazinylidene group attached to a phenyl ring, which is further bonded to a mercury atom with a chlorine substituent

Preparation Methods

The synthesis of {2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury typically involves the reaction of benzylidenehydrazine with a phenylmercury chloride precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism by which {2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to {2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury include other organomercury compounds such as phenylmercury acetate and methylmercury chloride. Compared to these compounds, this compound exhibits unique properties due to the presence of the benzylidenehydrazinylidene group, which can influence its reactivity and biological activity.

Properties

CAS No.

113693-34-8

Molecular Formula

C14H11ClHgN2

Molecular Weight

443.29 g/mol

IUPAC Name

[2-[(benzylidenehydrazinylidene)methyl]phenyl]-chloromercury

InChI

InChI=1S/C14H11N2.ClH.Hg/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;;/h1-9,11-12H;1H;/q;;+1/p-1

InChI Key

IFEDFGBKYITPLW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2[Hg]Cl

Origin of Product

United States

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